[tert-butyl(nitroso)amino]methyl acetate
Description
[tert-butyl(nitroso)amino]methyl acetate is an N-nitroso compound characterized by a nitrosoamino group (N–NO) attached to a tert-butyl substituent and a methyl acetate moiety. N-nitroso compounds are distinct from acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl acetate), where the nitroso group is directly bonded to a carbon atom via an ester linkage .
Properties
CAS No. |
53198-38-2 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[tert-butyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-6(10)12-5-9(8-11)7(2,3)4/h5H2,1-4H3 |
InChI Key |
PUIYQGCSRPMBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(C(C)(C)C)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(nitroso)amino]methyl acetate typically involves the reaction of tert-butyl nitrite with secondary amines under solvent-free conditions. This method is advantageous as it avoids the use of metals and acids, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high, making this method suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of tert-butyl nitrite as a reagent is common due to its availability and reactivity .
Chemical Reactions Analysis
Types of Reactions
[tert-butyl(nitroso)amino]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and other nitroso compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the substitution of the acetate group.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted esters. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Scientific Research Applications
[tert-butyl(nitroso)amino]methyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: It can be used to study the effects of nitroso compounds on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of [tert-butyl(nitroso)amino]methyl acetate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Kinetic Differences
[tert-butyl(nitroso)amino]methyl acetate differs from acyloxy nitroso compounds in both structure and HNO release mechanisms. Acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl acetate) hydrolyze via ester cleavage to generate an unstable nitroso alcohol intermediate, which decomposes to HNO and a ketone . In contrast, N-nitroso compounds like this compound may release HNO through hydrolysis of the ester or direct decomposition of the nitrosoamine group, though the tert-butyl group’s steric bulk likely slows hydrolysis compared to less hindered analogs .
Table 1: Comparative Properties of Nitroso-Based HNO Donors
*Hypothesized based on structural analogs.
Reactivity with Thiols
Acyloxy nitroso compounds exhibit dual reactivity: they release HNO and directly react with thiols (e.g., glutathione) to form disulfides or sulfinamides, which can mask HNO’s biological effects . For example, 1-nitrosocyclohexyl acetate reacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) to form sulfinic acid modifications . In contrast, N-nitroso compounds like this compound may engage in similar thiol interactions, but the tert-butyl group’s steric hindrance could reduce reaction rates compared to smaller acyloxy nitroso derivatives .
Solubility and Pharmacological Utility
Acyloxy nitroso compounds with pyran cores (e.g., 4-nitrosotetrahydro-2H-pyran-4-yl esters) demonstrate improved water solubility due to oxygen atom incorporation, enabling enzyme-catalyzed hydrolysis in biological systems . Conversely, this compound’s hydrophobicity (due to the tert-butyl group) likely limits solubility, restricting its utility in aqueous environments without formulation aids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
